An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-5-(trifluoromethoxy)anisole, with the CAS number 1260893-33-1 , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, imparts a distinct combination of physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules. The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Chloro-5-(trifluoromethoxy)anisole, offering a technical resource for researchers and developers.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical characteristics of 2-Chloro-5-(trifluoromethoxy)anisole is fundamental to its application in synthesis and product development.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Structural Diagram:
Caption: Chemical structure of 2-Chloro-5-(trifluoromethoxy)anisole.
Synthesis Strategies: A Plausible Approach
A plausible synthetic pathway would likely start from a suitably substituted anisole or phenol precursor. The key steps would involve:
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Chlorination of the aromatic ring: Introduction of the chlorine atom at the desired position.
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Formation of a trichloromethoxy group: This is often achieved through chlorination of the corresponding methoxy group.
-
Fluorination: The final step involves the conversion of the trichloromethoxy group to the trifluoromethoxy group using a suitable fluorinating agent.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for 2-Chloro-5-(trifluoromethoxy)anisole.
Experimental Considerations:
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Starting Material Selection: The choice of the initial substrate is critical for achieving the desired substitution pattern. A precursor already containing the chloro and methoxy groups in the correct orientation would be ideal.
-
Chlorination: The chlorination of the methoxy group to a trichloromethoxy group typically requires harsh conditions and the use of reagents like chlorine gas in the presence of a radical initiator.[3]
-
Fluorination: The halogen exchange reaction to form the trifluoromethoxy group is often carried out using anhydrous hydrogen fluoride (HF) with a catalyst such as antimony pentachloride (SbCl₅).[2] This step requires specialized equipment due to the corrosive and hazardous nature of HF.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-5-(trifluoromethoxy)anisole are not widely published, its key spectroscopic features can be predicted based on its structure.
¹H NMR:
-
The aromatic region would likely show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.
-
A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected, likely in the range of 3.8-4.0 ppm.
¹³C NMR:
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The spectrum would display eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR:
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A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
-
Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group and cleavage of the C-O bonds.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching for the ether linkages.[5][6] The strong C-F stretching vibrations of the trifluoromethoxy group would also be a prominent feature.
Applications in Research and Development
The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key pharmacological properties.[1]
Key Advantages of the Trifluoromethoxy Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to improved drug half-life.
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Electronic Effects: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups and alter the electronic properties of the aromatic ring, potentially improving target binding.
Given these properties, 2-Chloro-5-(trifluoromethoxy)anisole is a valuable building block for the synthesis of novel:
-
Pharmaceuticals: As an intermediate for creating more complex active pharmaceutical ingredients (APIs) where enhanced metabolic stability and membrane permeability are desired.
-
Agrochemicals: In the development of new pesticides and herbicides, where the trifluoromethyl and related groups are known to contribute to bioactivity.[7][8]
-
Functional Materials: In the synthesis of specialty polymers and other materials where its unique electronic and physical properties can be exploited.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-5-(trifluoromethoxy)anisole is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Chloro-5-(trifluoromethoxy)anisole represents a modern and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its value is largely derived from the presence of the trifluoromethoxy group, a key pharmacophore in contemporary drug design. While detailed experimental data for this specific compound is emerging, a solid understanding of its properties and likely synthetic routes can be established from the well-documented chemistry of related fluorinated and chlorinated aromatic compounds. As the demand for advanced chemical entities continues to grow, the importance of building blocks like 2-Chloro-5-(trifluoromethoxy)anisole is set to increase, making it a compound of considerable interest for innovative synthesis and discovery.
References
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. Retrieved from [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (n.d.). Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
-
Preparation method of (trifluoromethoxy)benzene compound. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D. (2024). Retrieved from [Link]
-
ANISOLE( ROS :- Process :-. (n.d.). environmentclearance.nic.in. Retrieved from [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2022). Molecules. Retrieved from [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2012). PMC. Retrieved from [Link]
-
Catalysis of Organic Reactions through Halogen Bonding. (2019). ACS Publications. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
IR Spectrum Of Anisole. (n.d.). Bartleby.com. Retrieved from [Link]
-
Supporting Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]
-
2-chloro-5-(trifluoromethyl)benzophenone (C14H8ClF3O). (n.d.). PubChemLite. Retrieved from [Link]
-
Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. Retrieved from [Link]
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (n.d.). Google Patents.
-
mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (2016). DTIC. Retrieved from [Link]
-
Synthesis of trifluoromethoxybenzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. Retrieved from [Link]
-
The IR spectrum for anisole contains two C―O stretching bands in ... (n.d.). Pearson. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 6. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
